![molecular formula C11H10N4O B2369081 N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide CAS No. 866143-31-9](/img/structure/B2369081.png)
N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide
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Description
“N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide” is a chemical compound. It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
- Researchers have explored the cytotoxic effects of N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide derivatives against human cancer cell lines, including HepG2 and MDA-MB-231 .
- These include antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as CFTR-selective potentiators .
- The synthesis and optimization of imidazo[2,1-b]thiazole-based compounds involve computational approaches and drug design strategies .
Anticancer Activity
Wound Healing Process Enhancement
Pharmacological Activities Beyond Cancer
Chemical Biology and Drug Design
Material Science and Characterization
properties
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8(16)14-10-4-6-13-11(15-10)9-3-2-5-12-7-9/h2-7H,1H3,(H,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGCSDJGIFVSFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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